molecular formula C₁₂H₁₄N₂O₂ B154092 Mephenytoin CAS No. 50-12-4

Mephenytoin

カタログ番号 B154092
CAS番号: 50-12-4
分子量: 218.25 g/mol
InChIキー: GMHKMTDVRCWUDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Genetic Polymorphism and Metabolism

Mephenytoin is an anticonvulsant drug that exhibits genetic polymorphism in its metabolism, particularly in the hydroxylation of its S-enantiomer. Studies have shown that there are marked interracial differences in the frequency of the poor metabolizer phenotype, with a higher prevalence in Asian populations compared to Caucasians . The genetic basis for this polymorphism has been linked to mutations in the CYP2C19 gene, with two specific mutations (CYP2C19m1 and CYP2C19m2) accounting for the majority of defective alleles in Japanese poor metabolizers . This polymorphism has clinical relevance as it affects the drug's efficacy and safety profile.

Cutaneous and Immunologic Reactions

Phenytoin, a closely related compound to mephenytoin, has been used for decades in the treatment of epilepsy and other conditions. Despite its effectiveness, phenytoin can cause a range of cutaneous and immunologic reactions, which vary from tissue proliferative syndromes to drug hypersensitivity and potential linkage with lymphoma . These adverse effects underscore the importance of monitoring patients on phenytoin therapy for any signs of such reactions.

Metabolic Pathways and Characterization

A major pathway of mephenytoin metabolism in humans involves aromatic hydroxylation to form p-hydroxymephenytoin, which is then eliminated as a glucuronide conjugate . Further characterization of mephenytoin metabolites in human urine has identified several glucuronide metabolites, highlighting the complexity of its metabolic profile . Understanding these pathways is crucial for predicting drug interactions and individual responses to therapy.

Cytochrome P450 Enzymes and Hydroxylation

The hydroxylation of mephenytoin is mediated by cytochrome P450 enzymes, particularly those in the CYP2C subfamily. Studies have shown that different P450 enzymes are responsible for the hydroxylation of tolbutamide and mephenytoin, with no significant correlation between the activities of these enzymes in human liver microsomes . This indicates the presence of multiple enzymes with overlapping substrate specificities, which can complicate the prediction of drug metabolism.

Structure-Activity Relationships

The anticonvulsant activity of phenytoin-like drugs is influenced by their ability to form hydrogen bonds and the motional freedom of their phenyl groups . Structural modifications, such as altering the hydantoin ring or N-methylating the structure, can lead to a decrease in antiepileptic activity. These structure-activity relationships are essential for the design of new drugs with improved efficacy and reduced side effects.

Genetic Polymorphism of Cytochrome P-450

The genetic deficiency in mephenytoin hydroxylation has been linked to a functionally altered cytochrome P-450 isozyme, P-450 meph. Studies using autoantibodies from patients with tienilic acid-induced hepatitis have provided insights into the nature of this deficiency, suggesting that a minor structural change in the isozyme leads to altered function . This finding has implications for the development of personalized medicine approaches based on genetic testing.

Novel Phenytoin Derivatives and Psychotropic Activity

The synthesis and characterization of a novel phenytoin derivative, 3-decyl-5,5-diphenylimidazolidine-2,4-dione (3DDID), have been reported, along with its psychotropic activity and molecular docking evaluation . The study provides insights into the potential neurotherapeutic applications of this compound and highlights the importance of molecular modeling in drug design.

Clinical Pharmacokinetics

The clinical pharmacokinetics of phenytoin, which shares structural similarities with mephenytoin, have been extensively studied. Phenytoin's bioavailability, volume of distribution, protein binding, and metabolism are all factors that influence its therapeutic use. The drug's metabolism is saturable, leading to a nonlinear dose-serum concentration relationship, which necessitates careful monitoring of serum concentrations for dosage tailoring . These pharmacokinetic properties are relevant to the use of mephenytoin as well.

科学的研究の応用

Genetic Polymorphism and Metabolic Pathways

  • Mephenytoin metabolism shows a genetic polymorphism in humans, with a significant difference in the frequency of the poor metabolizer phenotype between different racial groups. The poor metabolizer trait is mainly due to a defect in the CYP2C19 enzyme, a cytochrome P450 enzyme. This defect is caused by a single base pair mutation, leading to a non-functional protein (de Morais et al., 1994).
  • Further studies have identified the significant role of specific mutations in the CYP2C19 gene in the poor metabolism of S-mephenytoin. These mutations result in individuals being characterized as poor metabolizers or extensive metabolizers of S-mephenytoin, with a marked difference in prevalence between ethnicities, particularly high in Asian populations (Garcia-Barcelo et al., 1999).

Pharmacogenetics and Personalized Medicine

  • The polymorphic nature of mephenytoin metabolism has significant implications for personalized medicine. Understanding an individual's metabolic phenotype, which can be determined through genotyping, can guide the administration of drugs metabolized by CYP2C19, thereby reducing the risk of side effects and improving treatment compliance. This is especially relevant for psychotropic drugs (Hi & Edeki, 1996).

Potential for Wound Healing

  • There has been interest in the use of mephenytoin, and related compounds, in the context of wound healing. Studies have investigated its potential application in various types of wounds, including diabetic foot ulcers, pressure ulcers, and burns. While there is evidence for the topical use of phenytoin in wound healing, further research is needed to establish robust protocols for its clinical application (Firmino et al., 2014).

Interaction with Estrogen Receptors

  • Research has shown that mephenytoin acts as an estrogen receptor α-selective modulator. It interacts with the estrogen receptor's ligand-binding domain, particularly affecting helix 12, which may explain some of the drug's side effects that mimic estrogen agonist-antagonist actions. This finding broadens the understanding of mephenytoin's pharmacological profile and could have implications for its use in conditions dependent on estrogen receptor α (Fadiel et al., 2015).

Safety And Hazards

Mephenytoin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause potentially fatal blood dyscrasia in 1% of patients .

特性

IUPAC Name

5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHKMTDVRCWUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023257
Record name Mephenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mephenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water. One gram dissolves in about 16 ml 95% ethanol., 9.70e-01 g/L
Record name Mephenytoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEPHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mephenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of mephenytoin is not definitely known, but extensive research strongly suggests that its main mechanism is to block frequency-, use- and voltage-dependent neuronal sodium channels, and therefore limit repetitive firing of action potentials., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. ... Hydantoin anticonvulsants have an excitatory effect on the cerebellum, activating inhibitory pathways that extend to the cerebral cortex. This effect may also produce a reduction in seizure activity that is assoc with an increased cerebellar Purkinje cell discharge. /Hydantoin anticonvulsants/
Record name Mephenytoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEPHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Mephenytoin

Color/Form

Crystals

CAS RN

50-12-4
Record name (±)-Mephenytoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mephenytoin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mephenytoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEPHENYTOIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mephenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mephenytoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPHENYTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R420KW629U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEPHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mephenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 to 137 °C, 135 °C
Record name Mephenytoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEPHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mephenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mephenytoin
Reactant of Route 2
Reactant of Route 2
Mephenytoin
Reactant of Route 3
Reactant of Route 3
Mephenytoin
Reactant of Route 4
Mephenytoin
Reactant of Route 5
Reactant of Route 5
Mephenytoin
Reactant of Route 6
Reactant of Route 6
Mephenytoin

Citations

For This Compound
15,000
Citations
PJ Wedlund, WS Aslanian, E Jacqz… - … of Pharmacology and …, 1985 - Citeseer
… mephenytoin and S-PEH were dose of racemic mephenytoin … mephenytoin metabolizing ability for mephenytoin[extensive metabolizer(EM) daily for 14 days. By contrast, R-mephenytoin …
Number of citations: 118 citeseerx.ist.psu.edu
AS Troupin, LM Ojemann, CB Dodrill - Epilepsia, 1976 - Wiley Online Library
… Serum levels of mephenytoin (Mesantoin®) and its metabolite nirvanol were … Mean mephenytoin level was 8% of the combined mephenytoin plus nirvanol levels. “Total mephenytoin” …
Number of citations: 51 onlinelibrary.wiley.com
A Küpfer, RK Roberts, S Schenker… - Journal of Pharmacology …, 1981 - Citeseer
… radiolabeled pseudoracemic mephenytoin. Seven subjects received 23 mol/kg of racemic mephenytoin containing 5 jzCi of D-{14C]-S-mephenytoin and 45 zCi of L-[3H] mephenytoin. …
Number of citations: 105 citeseerx.ist.psu.edu
AS Troupin, P Friel, MP Lovely… - Annals of Neurology …, 1979 - Wiley Online Library
… studies of mephenytoin (Mesantoin) and ethotoin (Peganone). Mephenytoin was first used as an … Any pharmacokinetic study of mephenytoin must include measurement of its active …
Number of citations: 35 onlinelibrary.wiley.com
LC Wienkers, CJ Wurden, E Storch… - Drug metabolism and …, 1996 - europepmc.org
… inhibitor of (S)-mephenytoin hydroxylase activity, and either substrate … )-mephenytoin hydroxylation with an identical Ki (2 microM). Finally, a strong correlation between (S)-mephenytoin …
Number of citations: 144 europepmc.org
SM De Morais, GR Wilkinson, J Blaisdell… - Journal of Biological …, 1994 - Elsevier
The metabolism of the anticonvulsant drug mephenytoin exhibits a genetic polymorphism in humans, with the poor metabolizer trait being inherited in an autosomal recessive fashion. …
Number of citations: 323 www.sciencedirect.com
A Küpfer, R Preisig - European journal of clinical pharmacology, 1984 - Springer
… Inherited deficiency in mephenytoin hydroxylation was observed in a family study. It is im… was suspected for mephenytoin. A population study of mephenytoin hydroxylation, combined …
Number of citations: 470 link.springer.com
K Brosen, SMF De Morais, UA Meyer… - Pharmacogenetics …, 1995 - journals.lww.com
… and Japanese poor metabolizers (PM) of S-mephenytoin is a single base pair mutation (G—… S/R mephenytoin excreted in the urine after administration of mephenytoin, and genotyping …
Number of citations: 115 journals.lww.com
SM De Morais, GR Wilkinson, J Blaisdell… - Molecular …, 1994 - Citeseer
A genetic polymorphism in the metabolism of the anticonvulsant drug (S)-mephenytoin has been well documented in humans. There are marked interracial differences in the frequency …
Number of citations: 017 citeseerx.ist.psu.edu
RJ Ferguson, SMF De Morais, S Benhamou… - … of Pharmacology and …, 1998 - ASPET
… of the anticonvulsant drug mephenytoin exhibits a genetic … which had been phenotyped for mephenytoin metabolism. One of nine … CYP2C19 allele in Caucasian PMs of mephenytoin. …
Number of citations: 281 jpet.aspetjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。